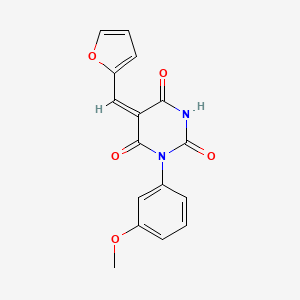
N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a substituted phenyl group with an anthracene derivative, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydro-9,10-ethanoanthracene, is synthesized through a Diels-Alder reaction between anthracene and ethylene.
Functionalization: The anthracene derivative is then functionalized at the 11-position to introduce a carboxylic acid group, often through oxidation reactions.
Amide Formation: The carboxylic acid is converted to an amide by reacting with 3-chloro-2-methylaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving:
Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.
Continuous Flow Reactors: Implementation of continuous flow chemistry to enhance reaction control and scalability.
Purification: Advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Use in studying the interaction of small molecules with biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, altering their activity through binding interactions.
Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar phenyl substitution pattern but different core structure.
Tolfenamic Acid: A compound with anti-inflammatory properties, sharing some structural similarities.
Uniqueness
N-(3-chloro-2-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to its combination of an anthracene core with a substituted phenyl group, which may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H22ClNO |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H22ClNO/c1-14-20(26)12-7-13-21(14)27-25(28)23-15(2)22-16-8-3-5-10-18(16)24(23)19-11-6-4-9-17(19)22/h3-13,15,22-24H,1-2H3,(H,27,28) |
InChI Key |
LZEXBXHGCMWQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=C(C(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11538622.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
![4-chloro-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538638.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11538646.png)

![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B11538656.png)
![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538663.png)
![4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid](/img/structure/B11538671.png)
![2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11538672.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538673.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11538681.png)
![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
